molecular formula C5H7FN2O2 B3055112 5-(Fluoromethyl)-5-methylimidazolidine-2,4-dione CAS No. 6308-25-4

5-(Fluoromethyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B3055112
CAS No.: 6308-25-4
M. Wt: 146.12 g/mol
InChI Key: JFMXNGYOKSCNNN-UHFFFAOYSA-N
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Description

5-(Fluoromethyl)-5-methylimidazolidine-2,4-dione is a fluorinated heterocyclic compound It features a five-membered ring structure with two nitrogen atoms and two carbonyl groups The presence of a fluoromethyl group and a methyl group at the 5-position of the imidazolidine ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Fluoromethyl)-5-methylimidazolidine-2,4-dione typically involves the introduction of the fluoromethyl group into the imidazolidine ring. One common method is the reaction of 5-methylimidazolidine-2,4-dione with a fluoromethylating agent such as fluoroiodomethane (CH2FI) under basic conditions. The reaction proceeds via nucleophilic substitution, where the fluoromethyl group replaces a hydrogen atom at the 5-position of the imidazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Fluoromethyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

    Reduction: Reduction reactions can be used to remove the fluoromethyl group or to convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other substituents, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Fluoromethyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(Fluoromethyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target. The compound’s unique structure allows it to modulate various cellular processes, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    5-Methylimidazolidine-2,4-dione: Lacks the fluoromethyl group, resulting in different chemical properties and reactivity.

    5-(Chloromethyl)-5-methylimidazolidine-2,4-dione: Contains a chloromethyl group instead of a fluoromethyl group, leading to variations in reactivity and biological activity.

    5-(Bromomethyl)-5-methylimidazolidine-2,4-dione: Similar to the chloromethyl derivative but with a bromomethyl group, which affects its chemical behavior and applications.

Uniqueness

The presence of the fluoromethyl group in 5-(Fluoromethyl)-5-methylimidazolidine-2,4-dione imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its non-fluorinated counterparts. This makes it particularly valuable in drug design and materials science, where these properties are highly desirable.

Properties

IUPAC Name

5-(fluoromethyl)-5-methylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2O2/c1-5(2-6)3(9)7-4(10)8-5/h2H2,1H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMXNGYOKSCNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285461
Record name 5-(fluoromethyl)-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6308-25-4
Record name NSC42005
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(fluoromethyl)-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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